An In-depth Technical Guide to 2,4-Dichloro-1-(dichloromethyl)benzene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2,4-Dichloro-1-(dichloromethyl)benzene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dichloro-1-(dichloromethyl)benzene (CAS No. 134-25-8), a pivotal chlorinated aromatic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, reactivity, analytical methodologies, and applications, with a focus on its role as a versatile chemical intermediate.
Compound Identity and Physicochemical Properties
2,4-Dichloro-1-(dichloromethyl)benzene, also known by synonyms such as α,α,2,4-tetrachlorotoluene and 2,4-dichlorobenzal chloride, is an organic compound with the molecular formula C₇H₄Cl₄.[1][2] It features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a dichloromethyl group at the 1 position.[2] This unique structure imparts specific reactivity and physical characteristics crucial for its synthetic applications.[3]
The compound typically appears as a colorless to pale yellow liquid or a white to light yellow crystalline powder with a distinct odor.[2][3] It is characterized by its hydrophobicity, being relatively insoluble in water but soluble in various organic solvents.[2] The presence of four chlorine atoms contributes to its chemical stability and a higher density compared to non-chlorinated analogues.[2]
Table 1: Physicochemical Properties of 2,4-Dichloro-1-(dichloromethyl)benzene
| Property | Value | Source(s) |
| CAS Number | 134-25-8 | [1] |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.9 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or white to light yellow crystalline powder | [2][3] |
| Density | 1.501 g/cm³ | [3] |
| Boiling Point | 273.9 °C at 760 mmHg | [3] |
| Flash Point | 123.4 °C | [3] |
| Vapor Pressure | 0.00932 mmHg at 25 °C | [3] |
| Refractive Index | 1.575 | [3] |
Synthesis and Manufacturing
The primary industrial synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene involves the free-radical chlorination of 2,4-dichlorotoluene.[4] This process is typically catalyzed by light or a chemical initiator.
Protocol 1: Free-Radical Chlorination of 2,4-Dichlorotoluene
Causality: This method leverages the relative reactivity of the benzylic protons on the methyl group of 2,4-dichlorotoluene. Under free-radical conditions, these protons are susceptible to abstraction by chlorine radicals, leading to the stepwise substitution of hydrogen atoms with chlorine. The reaction temperature and chlorine flow rate are critical parameters to control the extent of chlorination and minimize the formation of the over-chlorinated by-product, 2,4-dichloro-1-(trichloromethyl)benzene.[5]
Step-by-Step Methodology:
-
Charge a reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and a light source with 2,4-dichlorotoluene and a catalytic amount of phosphorus trichloride (PCl₃).[5]
-
Heat the mixture to approximately 120 °C.[5]
-
Introduce chlorine gas into the reaction mixture under illumination.[5]
-
Monitor the reaction progress using Gas Chromatography (GC) until the conversion of 2,4-dichlorotoluene reaches ≥99%.[5]
-
Upon completion, the reaction mixture will contain 2,4-Dichloro-1-(dichloromethyl)benzene as the major product, along with minor amounts of 2,4-dichlorobenzyl chloride and 2,4-dichloro-1-(trichloromethyl)benzene.[5]
-
The desired product can be isolated and purified by fractional distillation under reduced pressure.
Caption: Synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene.
Chemical Reactivity and Synthetic Applications
The reactivity of 2,4-Dichloro-1-(dichloromethyl)benzene is dominated by the chemistry of the dichloromethyl group and the substituted aromatic ring.
Hydrolysis to 2,4-Dichlorobenzaldehyde
A key transformation of 2,4-Dichloro-1-(dichloromethyl)benzene is its hydrolysis to form 2,4-dichlorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
Mechanism: The hydrolysis proceeds via a nucleophilic substitution mechanism. The carbon atom of the dichloromethyl group is electrophilic and is attacked by water. The resulting intermediate eliminates HCl to form an aldehyde.
Protocol 2: Hydrolysis of 2,4-Dichloro-1-(dichloromethyl)benzene
Causality: This reaction is typically performed in the presence of a strong acid, such as sulfuric acid, which protonates one of the chlorine atoms on the dichloromethyl group, making it a better leaving group and facilitating nucleophilic attack by water.
Step-by-Step Methodology:
-
In a flask equipped with a stirrer and reflux condenser, add 2,4-Dichloro-1-(dichloromethyl)benzene to concentrated sulfuric acid.[6]
-
Heat the mixture to 90-110 °C with stirring.[6] A vigorous evolution of hydrogen chloride gas will be observed.
-
Continue heating until the gas evolution ceases (typically 1-2 hours).[6]
-
Carefully pour the cooled reaction mixture onto ice.[6]
-
Extract the 2,4-dichlorobenzaldehyde product with a suitable organic solvent, such as ether.[6]
-
Neutralize the organic extracts with a sodium bicarbonate solution, wash with water, and dry over an anhydrous salt like magnesium sulfate.[6]
-
Remove the solvent by evaporation, and purify the resulting 2,4-dichlorobenzaldehyde by vacuum distillation or recrystallization.[6]
Caption: Hydrolysis to 2,4-Dichlorobenzaldehyde.
Applications in Drug Development
While 2,4-Dichloro-1-(dichloromethyl)benzene is a precursor to the fungicide diniconazole, its derivative, 2,4-dichlorobenzaldehyde, serves as a versatile building block in the synthesis of various pharmaceutical compounds.[3][7]
-
Antifungal Agents: 2,4-Dichlorobenzaldehyde is a key starting material for the synthesis of triazole-based antifungal agents like diniconazole.[3]
-
Potential for Other Therapeutic Areas: The 2,4-dichlorophenyl moiety is present in various bioactive molecules. While direct synthesis from 2,4-Dichloro-1-(dichloromethyl)benzene is not always the primary route, its derivatives are explored in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[8][9] For instance, dichlorophenyl groups are found in some non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Electrophilic Aromatic Substitution
The benzene ring of 2,4-Dichloro-1-(dichloromethyl)benzene is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the dichloromethyl group.[4] The chloro groups are ortho-, para-directing, while the dichloromethyl group is meta-directing. This leads to a complex mixture of products, making such reactions challenging to control for regioselectivity.
Analytical Characterization
Reliable analytical methods are essential for quality control and reaction monitoring.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet for the proton of the dichloromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached chlorine atoms.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of four chlorine atoms. Fragmentation will likely involve the loss of chlorine atoms and the dichloromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the dichloromethyl group, as well as C-Cl stretching vibrations.
Chromatographic Methods
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
Causality: Reverse-phase HPLC is a suitable method for the analysis of this relatively non-polar compound. A C18 column provides a hydrophobic stationary phase that retains the analyte, while a mobile phase of acetonitrile and water allows for its elution and separation from impurities.
Step-by-Step Methodology:
-
Column: Use a Newcrom R1 or equivalent reverse-phase column.[10]
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Phosphoric acid can be added to improve peak shape. For mass spectrometry detection, replace phosphoric acid with formic acid.[10]
-
Injection: Inject a solution of the sample dissolved in a suitable solvent (e.g., acetonitrile).
-
Detection: Use a UV detector set at an appropriate wavelength to monitor the elution of the compound.
-
Quantification: Use a calibration curve prepared from certified reference standards for accurate quantification.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Causality: GC is an excellent technique for separating volatile and semi-volatile compounds like 2,4-Dichloro-1-(dichloromethyl)benzene. Coupling it with a mass spectrometer allows for both quantification and positive identification based on the mass spectrum.
Step-by-Step Methodology:
-
Column: Employ a capillary column suitable for the analysis of chlorinated hydrocarbons, such as a 5% phenyl-methylpolysiloxane column.[11]
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.[11]
-
Injector: Use a split/splitless injector in split mode.
-
Oven Program: Implement a temperature program starting at a lower temperature and ramping up to a higher temperature to ensure good separation. A typical program might start at 60°C and ramp to 250°C.[11]
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range that includes the molecular ion of the analyte.[11]
-
Identification and Quantification: Identify the compound by its retention time and by comparing its mass spectrum to a reference library. Quantify using an internal or external standard method.
Caption: Analytical workflow for compound characterization.
Safety and Handling
2,4-Dichloro-1-(dichloromethyl)benzene is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] It is also toxic to aquatic life with long-lasting effects.[12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Work in a well-ventilated area or use a certified respirator.
Handling and Storage:
-
Store in a cool, dry, well-ventilated place in a tightly closed container.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.
Conclusion
2,4-Dichloro-1-(dichloromethyl)benzene is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a precursor to building blocks for potential pharmaceutical agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in research and development. The analytical protocols outlined in this guide provide a framework for ensuring the quality and purity of this compound in various applications. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
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